molecular formula C10H10ClNO2 B13844258 a-Chloro-(4-acetyl)acetanilide

a-Chloro-(4-acetyl)acetanilide

Cat. No.: B13844258
M. Wt: 211.64 g/mol
InChI Key: YLPKOLJZOMGCEU-UHFFFAOYSA-N
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Description

a-Chloro-(4-acetyl)acetanilide: is an organic compound that belongs to the class of acetanilides It is characterized by the presence of a chloro group and an acetyl group attached to the acetanilide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Chloro-(4-acetyl)acetanilide typically involves the acetylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride in the presence of a catalyst such as hydrochloric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ] This method is often used in laboratory settings due to its simplicity and high yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, is also becoming more common .

Chemical Reactions Analysis

Types of Reactions: a-Chloro-(4-acetyl)acetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Acylation Reactions: The acetyl group can participate in further acylation reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetanilides, while oxidation and reduction reactions can produce N-oxides and amines, respectively .

Scientific Research Applications

a-Chloro-(4-acetyl)acetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of a-Chloro-(4-acetyl)acetanilide involves its interaction with specific molecular targets and pathways. The chloro and acetyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Uniqueness: a-Chloro-(4-acetyl)acetanilide is unique due to the presence of both chloro and acetyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

N-(4-acetyl-2-chlorophenyl)acetamide

InChI

InChI=1S/C10H10ClNO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14)

InChI Key

YLPKOLJZOMGCEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C)Cl

Origin of Product

United States

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